molecular formula C14H17NO4S2 B2689344 N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1251615-26-5

N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No. B2689344
CAS RN: 1251615-26-5
M. Wt: 327.41
InChI Key: PVQZNYMYNFALBY-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a functional group characterized by the R-SO2-NH2 structure. Sulfonamides are known for their wide range of applications, particularly in the field of medicine as antibiotics .


Molecular Structure Analysis

The compound contains two thiophene rings, which are five-membered aromatic rings with a sulfur atom. Thiophenes are known to be electron-rich and can undergo electrophilic aromatic substitution .


Chemical Reactions Analysis

Thiophenes can undergo a variety of reactions, including electrophilic substitution, nucleophilic substitution, and radical substitution . The specific reactions that this compound can undergo would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the sulfonamide group might increase its solubility in water, while the presence of the thiophene rings might increase its stability .

Scientific Research Applications

Photosensitizer in Photodynamic Therapy

  • A study discussed the synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups. These compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them promising Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antitumor Activity

  • Research on sulfonamide-focused libraries evaluated compounds in cell-based antitumor screens. Two compounds, including N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, showed potent cell cycle inhibition effects and advanced to clinical trials, indicating the potential of sulfonamide derivatives in cancer therapy (Owa et al., 2002).

Anticancer Properties

  • Another study highlighted the synthesis and anticancer properties of a novel compound, demonstrating its potential as an anticancer agent. This research underlines the importance of benzenesulfonamide derivatives in developing new therapeutic agents (Zhang et al., 2010).

Catalytic Applications

  • The encapsulation of molybdenum(VI) complexes with ligands in zeolites has been investigated for the oxidation of primary alcohols and hydrocarbons. This study showcases the role of sulfonamide derivatives in enhancing the efficiency and reusability of catalysts for chemical transformations (Ghorbanloo & Alamooti, 2017).

properties

IUPAC Name

N-(2-hydroxy-2-thiophen-3-ylethyl)-4-methoxy-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4S2/c1-10-7-12(19-2)3-4-14(10)21(17,18)15-8-13(16)11-5-6-20-9-11/h3-7,9,13,15-16H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVQZNYMYNFALBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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